molecular formula C16H12BrN5OS B12449086 2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide

2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide

Cat. No.: B12449086
M. Wt: 402.3 g/mol
InChI Key: ONYOWVDRKPUATC-UHFFFAOYSA-N
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Description

2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide is a complex organic compound known for its significant role in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 6-amino-3,5-dicyano-4-methylpyridine with a suitable sulfanyl reagent, followed by acylation with 4-bromophenylacetyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the sulfanyl group, potentially forming sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the nitrile groups to amines.

    Substitution: Halogenation or other substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing cellular pathways and biochemical processes. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H12BrN5OS

Molecular Weight

402.3 g/mol

IUPAC Name

2-(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C16H12BrN5OS/c1-9-12(6-18)15(20)22-16(13(9)7-19)24-8-14(23)21-11-4-2-10(17)3-5-11/h2-5H,8H2,1H3,(H2,20,22)(H,21,23)

InChI Key

ONYOWVDRKPUATC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)Br)N)C#N

Origin of Product

United States

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